molecular formula C40H36N2 B1422727 3,3'-Bis[di(p-tolyl)amino]biphenyl CAS No. 161485-60-5

3,3'-Bis[di(p-tolyl)amino]biphenyl

Cat. No. B1422727
M. Wt: 544.7 g/mol
InChI Key: AAVPITVHLAHPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Bis[di(p-tolyl)amino]biphenyl (3,3'-BTB) is an organic compound with a molecular formula of C32H24N2. It is a light yellow crystalline solid with a slightly bitter taste. It is most commonly used as a fluorescent dye, but has also been used in the synthesis of a variety of other compounds. 3,3'-BTB is not a naturally occurring compound, but is synthesized in the laboratory.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

3,3'-Bis[di(p-tolyl)amino]biphenyl exhibits notable properties for applications in Organic Light-Emitting Diodes (OLEDs). Its short fluorescence lifetime, as demonstrated in a study by Fukuda et al. (2007), makes it a promising candidate for OLED light sources, especially in optical interconnect applications. The study highlighted a fluorescence lifetime of 1.2 ns for a 0.5 mol.% doped film, with the OLED device showing a -3 dB cutoff frequency of about 3 MHz, suggesting its potential for high-frequency optical applications (Fukuda, Ohashi, Wei, Okada, Ichikawa, & Taniguchi, 2007).

Electrophosphorescence Efficiency

The compound also contributes to understanding the confinement of triplet excitons in OLEDs, as investigated by Goushi et al. (2004). The study compared energy-dissipative processes of the triplet exciton of Ir(ppy)3, doped into various host materials including 3,3'-Bis[di(p-tolyl)amino]biphenyl. It was found that certain hole-transport layers could significantly influence the confinement and efficiency of triplet excitons, directly impacting the electrophosphorescence efficiency of OLED devices (Goushi, Kwong, Brown, Sasabe, & Adachi, 2004).

properties

IUPAC Name

3-[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-N,N-bis(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2/c1-29-11-19-35(20-12-29)41(36-21-13-30(2)14-22-36)39-9-5-7-33(27-39)34-8-6-10-40(28-34)42(37-23-15-31(3)16-24-37)38-25-17-32(4)18-26-38/h5-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVPITVHLAHPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C4=CC(=CC=C4)N(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bis[di(p-tolyl)amino]biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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